molecular formula C12H18ClNO2 B1284358 Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride CAS No. 502842-11-7

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

Cat. No.: B1284358
CAS No.: 502842-11-7
M. Wt: 243.73 g/mol
InChI Key: AFLSWTQHHLZTNF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a solid compound that is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromo-3-(3-methylphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

ethyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10;/h4-7,11H,3,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLSWTQHHLZTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502842-11-7
Record name Benzenepropanoic acid, β-amino-3-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502842-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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